5-Azido-2-bromopyridine
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Overview
Description
5-Azido-2-bromopyridine: is a heterocyclic organic compound that contains both azide and bromine functional groups attached to a pyridine ring. This compound is of interest due to its potential applications in organic synthesis and materials science. The presence of the azide group makes it a versatile intermediate for various chemical transformations, while the bromine atom allows for further functionalization through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-azido-2-bromopyridine typically involves the introduction of the azide group into a bromopyridine precursor. One common method is the nucleophilic substitution of a suitable leaving group (such as a halide) with sodium azide. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azide group in 5-azido-2-bromopyridine can undergo substitution reactions with various nucleophiles, leading to the formation of different functionalized pyridine derivatives.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Cross-Coupling Reactions: The bromine atom allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or alkyl groups.
Common Reagents and Conditions:
Sodium Azide:
Palladium Catalysts: Employed in cross-coupling reactions.
Copper Catalysts: Used in azide-alkyne cycloaddition reactions.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Functionalized Pyridines: Resulting from substitution and cross-coupling reactions.
Scientific Research Applications
Chemistry: 5-Azido-2-bromopyridine is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block for constructing complex molecular architectures.
Biology and Medicine: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. The azide group allows for bioorthogonal labeling and click chemistry applications, facilitating the study of biological processes.
Industry: In materials science, this compound can be employed in the synthesis of polymers and advanced materials with specific properties. Its ability to undergo various chemical transformations makes it a versatile component in the design of functional materials.
Mechanism of Action
The mechanism by which 5-azido-2-bromopyridine exerts its effects depends on the specific chemical reactions it undergoes. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism. In cross-coupling reactions, the bromine atom participates in oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts.
Comparison with Similar Compounds
2-Bromopyridine: Lacks the azide group but can undergo similar cross-coupling reactions.
5-Azidopyridine: Contains the azide group but lacks the bromine atom, limiting its functionalization options.
Uniqueness: 5-Azido-2-bromopyridine is unique due to the presence of both azide and bromine functional groups, allowing for a wide range of chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis, enabling the construction of complex molecules with diverse applications.
Properties
IUPAC Name |
5-azido-2-bromopyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-5-2-1-4(3-8-5)9-10-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBHUCCVPMWLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N=[N+]=[N-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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